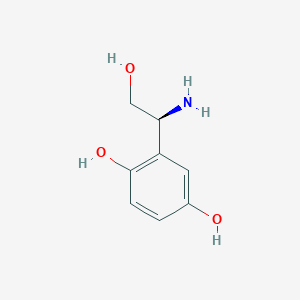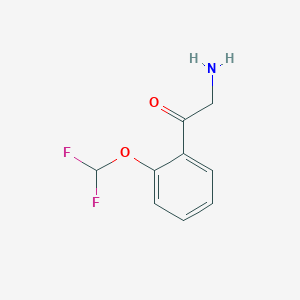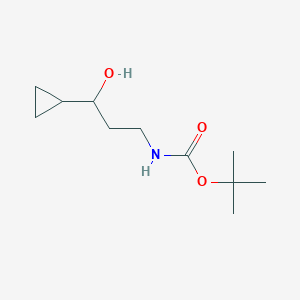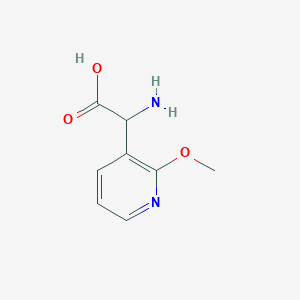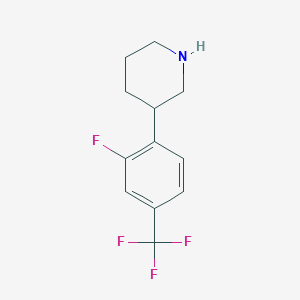
3-(2'-Bromo-4'-fluorophenyl)propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-Bromo-4’-fluorophenyl)propionaldehyde is an organic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a propionaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with propionaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde may involve large-scale aldol condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2’-Bromo-4’-fluorophenyl)propionaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2’-Bromo-4’-fluorophenyl)propionic acid.
Reduction: 3-(2’-Bromo-4’-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2’-Bromo-4’-fluorophenyl)propionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2’-Bromo-4’-fluorophenyl)propionic acid
- 3-(2’-Bromo-4’-fluorophenyl)propanol
- 2-Bromo-4-fluorobenzaldehyde
Uniqueness
3-(2’-Bromo-4’-fluorophenyl)propionaldehyde is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8BrFO |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
3-(2-bromo-4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H8BrFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2 |
Clave InChI |
MOWQSHLQWXEFPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


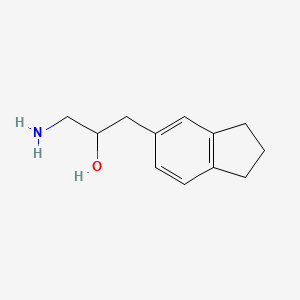


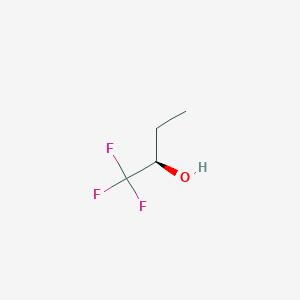
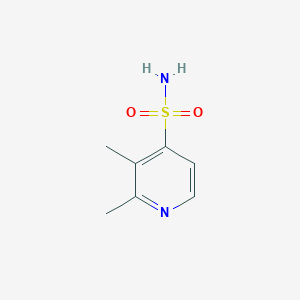
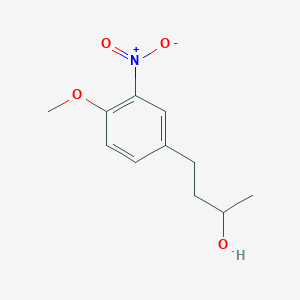

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
